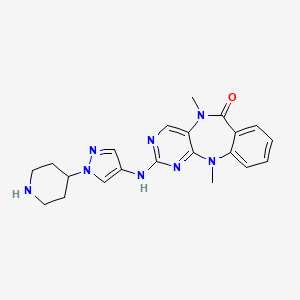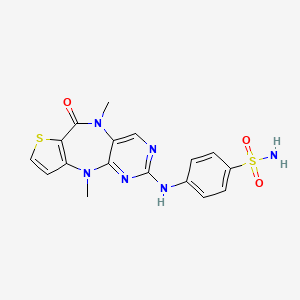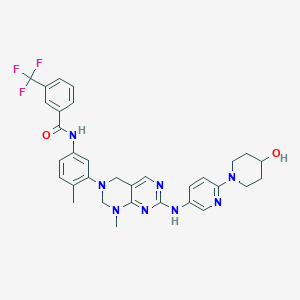
Zandelisib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ザンドエリシブは、新規で、高度に選択的な、構造的に異なる、経口のホスファチジルイノシトール3-キナーゼデルタ(PI3Kδ)阻害剤です。 主に、濾胞性リンパ腫や境界域リンパ腫などのB細胞悪性腫瘍の治療薬として開発されています 。 ザンドエリシブのユニークな特性には、標的への滞留時間と高容量分布が含まれており、これにより、時間とともに血漿よりも腫瘍への曝露量が高くなります .
製法
合成経路と反応条件
ザンドエリシブの合成には、市販の出発物質から始まる複数の工程が含まれます。 重要な工程には、通常、以下が含まれます。
コア構造の形成: 環化反応によるヘテロ環コアの構築が含まれます。
官能基化: 化合物の生物活性に不可欠な官能基の導入。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、目的の純度を実現します。
工業的製造方法
ザンドエリシブの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率、純度、およびコスト効率のために最適化されています。 これには、多くの場合、以下が含まれます。
反応条件の最適化: 温度、圧力、および溶媒系は、大規模生産のために最適化されます。
連続フロー反応器の使用: これらの反応器により、反応条件とスケーラビリティをより適切に制御できます。
品質管理: 最終生成物の整合性と安全性を確保するために、厳格な品質管理措置が実施されます。
化学反応の分析
反応の種類
ザンドエリシブは、さまざまな化学反応を起こし、以下を含みます。
酸化: この反応は、分子上の官能基を修飾し、その生物活性を変化させる可能性があります。
還元: 還元反応は、ニトロ基からアミンなど、特定の官能基を修飾するために使用できます。
置換: 求核置換反応または求電子置換反応は、分子上の官能基を導入または置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや、パラジウム触媒の存在下での水素ガスなどの還元剤がよく使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、しばしば塩基性または酸性条件下で置換反応に使用されます。
主要な生成物
これらの反応によって形成される主要な生成物は、関与する特定の官能基によって異なります。 たとえば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドを生じ、ニトロ基の還元は、アミンを生じます。
科学研究への応用
ザンドエリシブは、科学研究、特に化学、生物学、医学、および産業の分野で、幅広い用途を持っています。
化学: PI3Kδシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスや疾患メカニズムにおけるPI3Kδの役割の理解に役立ちます。
医学: B細胞悪性腫瘍の治療薬として開発されており、その有効性と安全性を評価する臨床試験が進行中です.
産業: PI3Kδを標的とする新しい治療薬の開発における可能性のある用途。
科学的研究の応用
Zandelisib has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.
Biology: Helps in understanding the role of PI3Kδ in cellular processes and disease mechanisms.
Industry: Potential applications in the development of new therapeutic agents targeting PI3Kδ.
作用機序
ザンドエリシブは、PI3K/AKTシグナル伝達経路に関与するPI3Kδ酵素を選択的に阻害することで効果を発揮します。 この経路は、細胞の成長、生存、および増殖に重要な役割を果たします。 PI3Kδを阻害することで、ザンドエリシブはこれらのプロセスを阻害し、癌性B細胞の死につながります 。 化合物の高容量分布と標的への滞留時間は、標的酵素の持続的な阻害を確保することで、その有効性を高めます .
将来の方向性
生化学分析
Biochemical Properties
Zandelisib plays a significant role in biochemical reactions, particularly as it interacts with enzymes, proteins, and other biomolecules. It is known for its on-target residence time of more than 5 hours, leading to higher tumor exposure relative to plasma over time .
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been administered in a dose optimization Phase 1b study in various B-cell malignancies initially by continuous dosing, and then by intermittent dosing to allow regulatory T-cell repopulation, thereby reducing immune-related adverse events .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. As a PI3Kδ inhibitor, it is likely involved in the phosphoinositide 3-kinase (PI3K) pathway .
Transport and Distribution
This compound’s high volume of distribution leads to higher tumor exposure relative to plasma over time . This suggests that this compound is efficiently transported and distributed within cells and tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zandelisib involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the biological activity of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This often involves:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized for large-scale production.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Zandelisib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
類似化合物との比較
ザンドエリシブは、イデラリシブ、デュベリシブ、コパンリシブなどの他のPI3Kδ阻害剤と比較されます。 これらの化合物はすべて同じ酵素を標的としていますが、ザンドエリシブは以下により独自です。
選択的阻害: 他のアイソフォームと比較して、PI3Kδに対する高い選択性。
薬物動態: 血漿よりも腫瘍への曝露量が高く、標的への滞留時間が長い.
安全性プロファイル: 間欠的投与スケジュールによる免疫関連有害事象の軽減.
類似化合物のリスト
イデラリシブ: B細胞悪性腫瘍の治療に使用される別のPI3Kδ阻害剤。
デュベリシブ: PI3KδとPI3Kγの両方を阻害し、同様の適応症で使用されます。
コパンリシブ: PI3KαやPI3Kδなど、複数のPI3Kアイソフォームを阻害します。
ザンドエリシブのユニークな特性により、B細胞悪性腫瘍の治療のための有望な候補となり、その可能性をさらに探求するための研究が進行しています。
特性
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFWIHMYZXSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401436-95-0 |
Source


|
| Record name | Zandelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZANDELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

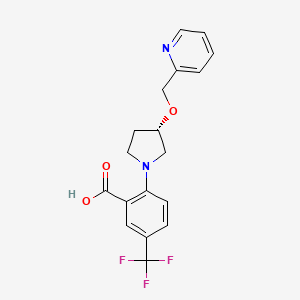
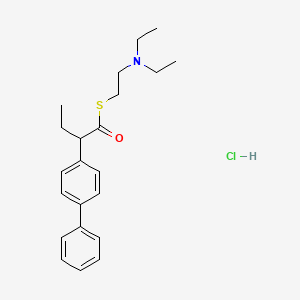
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
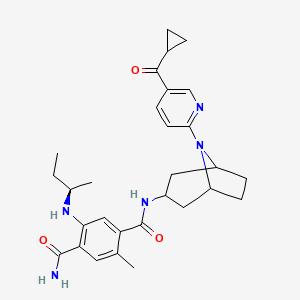
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
